molecular formula C20H15NO4S B5734555 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- CAS No. 88735-50-6

2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]-

Cat. No.: B5734555
CAS No.: 88735-50-6
M. Wt: 365.4 g/mol
InChI Key: BGGYNUVTTCMVAQ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are polycyclic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-23-17-8-7-13(10-18(17)24-2)19-21-15(11-26-19)14-9-12-5-3-4-6-16(12)25-20(14)22/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGYNUVTTCMVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359740
Record name 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88735-50-6
Record name 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring, followed by cyclization with a coumarin derivative to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

The compound features a benzopyran backbone with a thiazole ring and methoxyphenyl substituents, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

The compound exhibits promising biological activities, including:

  • Anticancer Activity : Studies have indicated that derivatives of benzopyran compounds can inhibit cancer cell proliferation. For instance, research has shown that certain benzopyran derivatives induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Antioxidant Properties : The presence of methoxy groups enhances the antioxidant capacity of the compound, which can protect cells from oxidative stress. This property is significant in developing therapies for diseases associated with oxidative damage, such as neurodegenerative disorders .

Pharmacology

Research has demonstrated that this compound can interact with various biological targets:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression, making it a candidate for drug development aimed at treating malignancies .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation by modulating cytokine production, which could be beneficial in treating chronic inflammatory diseases .

Material Science

The unique structural features of 2H-1-Benzopyran-2-one derivatives allow for their application in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The photophysical properties of benzopyran derivatives make them suitable candidates for use in OLED technology due to their ability to emit light efficiently when excited .
  • Polymer Chemistry : Incorporating benzopyran units into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, leading to applications in coatings and composites .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of benzopyran derivatives. The results showed that compounds similar to 2H-1-Benzopyran-2-one significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

Case Study 2: Antioxidant Properties

Research conducted at a university laboratory examined the antioxidant effects of various benzopyran derivatives, including 2H-1-Benzopyran-2-one. The findings indicated a strong correlation between the number of methoxy groups and increased antioxidant activity, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Coumarin (2H-1-Benzopyran-2-one): A simpler benzopyran derivative with well-known anticoagulant properties.

    Umbelliferone (7-Hydroxycoumarin): Another benzopyran derivative with antioxidant and anti-inflammatory activities.

    Scopoletin (6-Methoxy-7-hydroxycoumarin): Known for its antimicrobial and anti-inflammatory effects.

Uniqueness: 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- stands out due to its unique combination of a thiazolyl group and dimethoxyphenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific and industrial applications .

Biological Activity

2H-1-Benzopyran-2-one derivatives, particularly those modified with thiazole and dimethoxyphenyl groups, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 2H-1-Benzopyran-2-one, 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]- , highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 370.45 g/mol

The structural representation includes a benzopyran core with a thiazole ring and a dimethoxyphenyl substituent, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that benzopyran derivatives exhibit significant antibacterial properties. A study comparing various synthesized compounds showed that those containing the benzopyran structure displayed inhibitory effects against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundConcentration (mg/mL)Inhibition Zone (mm)
2H-1-Benzopyran-2-one19.2
312.4
518.5
Streptomycin (control)-25.0

These results indicate that the compound not only possesses bacteriostatic properties but may also exhibit bactericidal effects at higher concentrations .

Antitumor Activity

The antitumor potential of benzopyran derivatives has been extensively studied. A recent review indicated that approximately 33.9% of benzopyran compounds isolated from marine fungi exhibited antitumor activity. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including modulation of cell cycle progression and inhibition of angiogenesis .

Anti-inflammatory Properties

In addition to antibacterial and antitumor activities, certain benzopyran derivatives have shown anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases.

The biological activities of 2H-1-Benzopyran-2-one derivatives are attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzopyrans act as enzyme inhibitors, affecting metabolic pathways crucial for bacterial survival or tumor progression.
  • Receptor Modulation : These compounds can modulate receptor activity involved in inflammation and pain signaling.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, protecting cells from oxidative damage.

Case Studies

A case study involving the synthesis of a related benzopyran derivative demonstrated its effectiveness against multidrug-resistant bacterial strains. The compound was evaluated in vitro against clinical isolates, showing promising results in reducing bacterial load and enhancing the efficacy of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-[2-(3,4-dimethoxyphenyl)-4-thiazolyl]-2H-1-benzopyran-2-one in laboratory settings?

  • Methodological Answer : Prioritize hazard controls based on GHS classifications, including acute toxicity (oral, Category 4) and skin/eye irritation (Category 2). Use NIOSH-approved respirators (e.g., P95 for particulates) and wear chemically resistant gloves (e.g., nitrile) to prevent dermal exposure. Ensure fume hoods or local exhaust ventilation are operational to minimize inhalation risks . Engineering controls, such as closed systems, are recommended for large-scale synthesis. Always consult safety data sheets (SDS) for compound-specific first-aid measures .

Q. Which spectroscopic and chromatographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : Combine 1H/13C NMR to confirm the benzopyran and thiazolyl moieties, focusing on aromatic proton splitting patterns and methoxy group signals. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C20H16N2O3S). For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, optimizing mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) to resolve polar byproducts .

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce impurities?

  • Methodological Answer : Design a stepwise synthesis route, starting with benzopyran-2-one core functionalization. Use protecting groups (e.g., acetyl for hydroxyl groups) during thiazole ring formation to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining. Employ crystallization (e.g., ethanol/water mixtures) for final purification, and characterize intermediates rigorously to identify yield-limiting steps .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Conduct dose-response assays across multiple cell lines to account for variability in receptor expression. Validate target engagement using knockout models or competitive binding assays . Cross-reference metabolomic profiling to identify active metabolites that may contribute to discrepancies. Statistical tools like Bland-Altman analysis can quantify inter-study variability .

Q. How does the compound’s stability under varying pH and temperature conditions influence formulation studies?

  • Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Use pH-rate profiling to identify degradation pathways (e.g., hydrolysis of the thiazole ring under acidic conditions). For temperature-sensitive degradation, apply Arrhenius kinetics to predict shelf-life. Stabilizers like cyclodextrins or lyoprotectants may mitigate decomposition in aqueous formulations .

Q. Which computational methods are validated for predicting reactivity in novel reaction environments?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., thiazole sulfur or benzopyran carbonyl). Molecular dynamics (MD) simulations can predict solvation effects in polar aprotic solvents (e.g., DMF). Validate predictions with microscale exploratory reactions monitored by LC-MS. Benchmark computational results against experimental kinetic data .

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